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Compound of Interest

Compound Name: Methyl quinoline-6-carboxylate

Cat. No.: B186399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of methyl
quinoline-6-carboxylate, a key heterocyclic compound with potential applications in medicinal

chemistry. This document outlines the spectroscopic data, experimental protocols, and

synthesis of this molecule, offering a comprehensive resource for researchers in drug discovery

and organic synthesis.

Molecular Structure and Properties
Methyl quinoline-6-carboxylate is a derivative of quinoline, a bicyclic aromatic heterocycle.

The structure consists of a quinoline ring system with a methyl carboxylate group substituted at

the 6-position.

Table 1: Physicochemical Properties of Methyl Quinoline-6-carboxylate
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Property Value Source

IUPAC Name methyl quinoline-6-carboxylate [1]

Molecular Formula C₁₁H₉NO₂ [1][2]

Molecular Weight 187.19 g/mol [1][2]

CAS Number 38896-30-9 [1][2]

SMILES
COC(=O)C1=CC2=C(C=C1)N

=CC=C2
[1]

InChIKey
XSRWQTDEIOHXSL-

UHFFFAOYSA-N
[1]

Synthesis of Methyl Quinoline-6-carboxylate
The synthesis of methyl quinoline-6-carboxylate can be achieved through the esterification of

quinoline-6-carboxylic acid. A general and effective method involves the use of methyl iodide in

the presence of a base.

Experimental Protocol: Esterification of Quinoline-6-
carboxylic Acid
This protocol is adapted from a similar synthesis of a methyl quinoline carboxylate derivative.[3]

Materials:

Quinoline-6-carboxylic acid

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃)

Acetone

Water

Ethyl acetate
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of quinoline-6-carboxylic acid (1 equivalent) in acetone, add potassium

carbonate (5 equivalents).

Add methyl iodide (5 equivalents) to the mixture.

Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

After completion of the reaction, evaporate the solvent under reduced pressure.

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the

crude product.

Purify the crude product by column chromatography on silica gel to obtain pure methyl
quinoline-6-carboxylate.

Spectroscopic Data and Structure Elucidation
The structural confirmation of methyl quinoline-6-carboxylate is achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Although specific experimental data for methyl quinoline-6-carboxylate is not

readily available in the searched literature, the expected chemical shifts and coupling constants
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can be predicted based on the analysis of closely related structures, such as methyl 6-benzoyl-

2-phenylquinoline-4-carboxylate.[3]

Table 2: Predicted ¹H NMR Spectral Data for Methyl Quinoline-6-carboxylate

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-OCH₃ 3.9 - 4.1 s -

H-2 8.9 - 9.1 dd ~4.2, 1.7

H-3 7.4 - 7.6 dd ~8.2, 4.2

H-4 8.1 - 8.3 d ~8.2

H-5 8.2 - 8.4 d ~8.8

H-7 8.1 - 8.3 dd ~8.8, 2.1

H-8 8.8 - 9.0 d ~2.1

Table 3: Predicted ¹³C NMR Spectral Data for Methyl Quinoline-6-carboxylate
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Carbon Predicted Chemical Shift (δ, ppm)

-OCH₃ 52 - 54

-C=O 165 - 167

C-2 150 - 152

C-3 121 - 123

C-4 136 - 138

C-4a 129 - 131

C-5 128 - 130

C-6 129 - 131

C-7 130 - 132

C-8 123 - 125

C-8a 148 - 150

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of methyl quinoline-6-carboxylate is expected to show characteristic absorption

bands for the ester and the aromatic quinoline ring.

Table 4: Characteristic FT-IR Absorption Bands for Methyl Quinoline-6-carboxylate
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Functional Group Characteristic Absorption (cm⁻¹)

C=O (ester) 1720 - 1740 (strong)

C-O (ester) 1200 - 1300 (strong)

C=N (quinoline) 1600 - 1650 (medium)

C=C (aromatic) 1450 - 1600 (medium)

C-H (aromatic) 3000 - 3100 (medium)

C-H (methyl) 2850 - 2960 (medium)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For methyl quinoline-6-carboxylate, the molecular ion peak (M⁺) would be

observed at m/z = 187.

Table 5: Predicted Key Fragments in the Mass Spectrum of Methyl Quinoline-6-carboxylate

m/z Fragment

187 [M]⁺

156 [M - OCH₃]⁺

128 [M - COOCH₃]⁺

Experimental Protocols
NMR Spectroscopy Protocol
Sample Preparation:

Weigh 5-10 mg of methyl quinoline-6-carboxylate.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated

dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled sequence (e.g., zgpg30)

Number of Scans: 1024 or more

Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy Protocol
Instrument: FT-IR spectrometer

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide powder and pressing it into a thin disk. Alternatively, run the spectrum as

a thin film on a salt plate from a solution in a volatile solvent.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
Instrument: Mass spectrometer with Electron Ionization (EI) source

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC)

Ionization Energy: 70 eV
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Mass Range: Scan from m/z 40 to 300.

Logical and Experimental Workflows
The process of structure elucidation follows a logical progression from synthesis to

spectroscopic analysis.

Synthesis

Spectroscopic Analysis

Structure Elucidation

Quinoline-6-carboxylic Acid CH3I, K2CO3
Acetone, Reflux

Esterification
Methyl Quinoline-6-carboxylate

NMR Spectroscopy
(1H, 13C)

FT-IR Spectroscopy

Mass Spectrometry

Combine Spectroscopic Data Confirm Structure of
Methyl Quinoline-6-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of methyl quinoline-6-
carboxylate.

Potential Biological Activity and Signaling
Quinoline derivatives are known to exhibit a wide range of biological activities.[4][5] While

specific signaling pathway data for methyl quinoline-6-carboxylate is limited, related

compounds have shown activity as metabotropic glutamate receptor 1 (mGluR1) antagonists

and multidrug resistance protein 2 (MRP2) inhibitors.[3][4] This suggests that methyl
quinoline-6-carboxylate could potentially interact with cellular signaling pathways involved in

neurotransmission or drug resistance.
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Potential mGluR1 Antagonism Potential MRP2 Inhibition

Methyl Quinoline-6-carboxylate
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Caption: Potential mechanisms of action for methyl quinoline-6-carboxylate based on related

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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